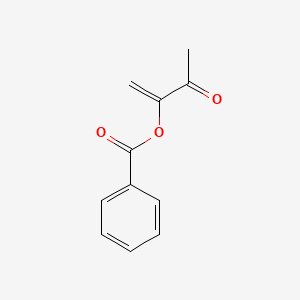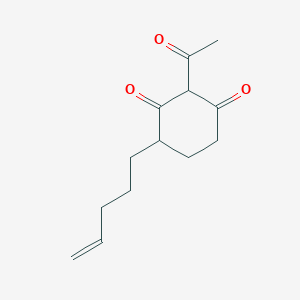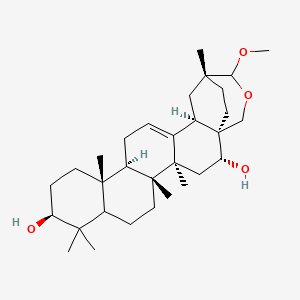
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a class of compounds known for their applications in various fields, including medicinal chemistry and molecular biology. This compound is particularly noted for its potential use in nucleic acid staining and as a fluorescent probe .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester typically involves the reaction of 6-chloro-2-methoxy-9-acridinecarboxylic acid with glycine methyl ester. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted acridine derivatives.
Scientific Research Applications
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids.
Biology: Employed in staining techniques for visualizing DNA and RNA in cells.
Industry: Utilized in the production of fluorescent dyes and markers.
Mechanism of Action
The compound exerts its effects primarily through intercalation into nucleic acids. This intercalation disrupts the normal structure of DNA and RNA, making it useful for staining and visualization purposes. The molecular targets include the nucleic acid bases, and the pathways involved are related to the binding and stabilization of the nucleic acid structures .
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: Another acridine derivative used for nucleic acid staining.
Ethidium Bromide: Commonly used for DNA visualization in gel electrophoresis.
Propidium Iodide: Used for staining dead cells in flow cytometry.
Uniqueness
Glycine, N-(6-chloro-2-methoxy-9-acridinyl)-, methyl ester is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and binding affinities compared to other acridine derivatives. This makes it particularly useful in applications requiring high sensitivity and specificity .
Properties
| 77420-87-2 | |
Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 2-[(6-chloro-2-methoxyacridin-9-yl)amino]acetate |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-11-4-6-14-13(8-11)17(19-9-16(21)23-2)12-5-3-10(18)7-15(12)20-14/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
FRBWMWHHSRZABQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)


![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)


![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)

